molecular formula C12H12Cl2N2O4 B1236790 (2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B1236790
M. Wt: 319.14 g/mol
InChI Key: XHSQDZXAVJRBMX-AYLPWXGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol is a 1-ribosylbenzimidazole.

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have shown promising antimicrobial activities. For instance, derivatives like 5,6-dichloro-1H-benzimidazole-2-carboxamides exhibit significant antibacterial and antifungal properties, particularly effective against bacteria like S. aureus and E. coli (Özden et al., 2011).

Antiviral Agents

Certain derivatives of this compound have been studied for their potential as HIV-1 antiviral agents. The synthesis of tetrazole oxathiolane nucleoside analogues, for example, indicated their potential use in HIV-1 retrovirus inhibition, although initial studies showed inactivity (Faury et al., 1992).

Glycosidase Inhibition

Derivatives of this compound have been synthesized and tested for their inhibitory activities toward various glycosidases. Compounds like 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives have shown to be effective inhibitors of glycosidases, with specific effectiveness against alpha-mannosidase (Popowycz et al., 2004).

Synthetic Studies for New Scaffolds

Research has been conducted on creating new scaffolds, such as spirobicycloimidazoline, for specific inhibition of glycosidases. This involves the synthesis of complex structures like (5R,6R,7R,8R)-8-(hydroxymethyl)-2-phenyl-1,3-diazaspiro[4.4]non-1-ene-6,7-diol, demonstrating the versatility of this compound in developing novel biochemical structures (Nakahara et al., 2008).

Structural and Spectroscopic Studies

The compound and its derivatives have been extensively studied for their structural and spectroscopic features. These studies provide insights into their molecular structure, bonding characteristics, and interaction mechanisms, crucial for their application in various scientific research areas (Saral et al., 2017).

Catalytic Potentials

Derivatives of this compound have shown potential as catalysts in various chemical reactions. For example, polymer-anchored complexes of 2-(α-hydroxymethyl)benzimidazole have been synthesized and used in oxidation reactions and oxidative bromination (Maurya et al., 2005).

Heterocyclization Methods

The compound has been used in the development of methods for heterocyclization, an important process in organic synthesis. These methods can lead to the efficient production of benzimidazole derivatives, which have various applications in pharmaceuticals and other fields (Naeimi & Babaei, 2017).

properties

Product Name

(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H12Cl2N2O4

Molecular Weight

319.14 g/mol

IUPAC Name

(2R,4R,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2/t9-,10+,11?,12-/m1/s1

InChI Key

XHSQDZXAVJRBMX-AYLPWXGPSA-N

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O

SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
(2R,4R,5R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol

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